molecular formula C2HNO2S2 B1201021 1,2,4-Dithiazolidine-3,5-dione CAS No. 35371-97-2

1,2,4-Dithiazolidine-3,5-dione

Cat. No. B1201021
CAS RN: 35371-97-2
M. Wt: 135.17 g/mol
InChI Key: BPVALDZRWMHTCJ-UHFFFAOYSA-N
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Description

1,2,4-Dithiazolidine-3,5-dione is a heterocyclic compound with the molecular formula C2HNO2S2 . It has an average mass of 135.165 Da and a monoisotopic mass of 134.944870 Da .


Synthesis Analysis

Methods have been developed for the N-alkylation of 1,2,4-dithiazolidine-3,5-dione and the subsequent conversion of the N-alkylated derivatives into isocyanates . An efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from chlorocarbonylsulfenyl chloride plus O-dimethylaminoethyl-N-alkyl or aryl thiocarbamates has also been reported .


Molecular Structure Analysis

The molecular structure of 1,2,4-Dithiazolidine-3,5-dione has been analyzed using X-ray crystallography .


Chemical Reactions Analysis

1,2,4-Dithiazolidine-3,5-dione can be used as a nitrogen nucleophile in a modified Mitsunobu procedure to give N-alkylated products, which can be converted via isocyanates, into amine derivatives, under very mild conditions . It is also useful as a masked isocyanate and (inversely) as a sulfurization reagent for trivalent phosphorus .


Physical And Chemical Properties Analysis

1,2,4-Dithiazolidine-3,5-dione has a density of 1.8±0.1 g/cm3, a molar refractivity of 29.2±0.3 cm3, and a polar surface area of 97 Å2 . It also has a polarizability of 11.6±0.5 10-24 cm3, a surface tension of 72.5±3.0 dyne/cm, and a molar volume of 76.7±3.0 cm3 .

Scientific Research Applications

  • Amino Protecting Group in Peptide Synthesis

    It serves as a readily removable amino protecting group for building blocks used in syntheses of peptides, glycopeptides, and peptide nucleic acids (PNAs) (Barany et al., 2005).

  • Synthesis of Isocyanates

    Methods have been developed for the N-alkylation of 1,2,4-dithiazolidine-3,5-dione and the subsequent conversion of the N-alkylated derivatives into isocyanates, a key component in various chemical syntheses (Wood et al., 2003).

  • Sulfurization Reagent

    It acts as an effective sulfurizing reagent for the preparation of phosphorothioate-containing oligodeoxyribonucleotides and oligoribonucleotides, which are important in genetic research and therapy (Xu et al., 1996).

  • Polyurethane Synthesis

    It is utilized in the synthesis of linear polyurethanes, where it acts as a masked isocyanate monomer. This application is significant in the field of polymer chemistry and material sciences (Blencowe et al., 2006).

  • Synthesis of Sulfonyl Ureas

    It is used in the synthesis of sulfonyl ureas from sulfonamides, which have potential pharmaceutical applications (Gessner & Chibale, 2009).

  • Polymerization Agent

    It's employed in the polymerization of novel polyureas under microwave irradiation, demonstrating its utility in advanced polymer synthesis techniques (Mallakpour & Rafiee, 2004).

  • Antineoplastic Activities

    Some derivatives of 1,2,4-triazolidine-3,5-dione exhibit potent cytotoxic and antineoplastic activities in murine and human cancer cell lines, highlighting its potential in cancer research (Hall et al., 1992).

  • Hypolipidemic Activity

    Certain 1,2,4-triazolidine-3,5-dione derivatives have shown hypolipidemic activity in rodents, indicating its potential use in treating lipid disorders (Simlot et al., 1994).

  • Synthesis of Reactive Telechelics

    It is attached to the ends of poly(ethylene oxides) for the synthesis of reactive telechelics, which are important in creating two-component polymer networks (Weber & Stadler, 1988).

Future Directions

The simplification and improvement in the synthesis of 1,2,4-dithiazolidine-3,5-diones promises to open up new avenues for the application of Dts-based protection strategies to meet a wide spectrum of goals in synthetic organic and biological chemistry research .

properties

IUPAC Name

1,2,4-dithiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HNO2S2/c4-1-3-2(5)7-6-1/h(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVALDZRWMHTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)SS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330228
Record name 1,2,4-Dithiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Dithiazolidine-3,5-dione

CAS RN

35371-97-2
Record name 1,2,4-Dithiazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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